(3R,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid

描述

Molecular Structure Analysis

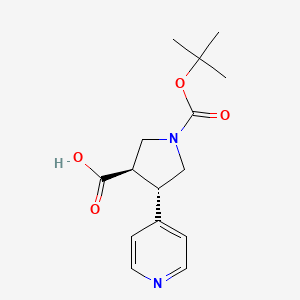

The molecular structure of (3R,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid encompasses several distinctive structural elements that collectively define its chemical identity and biological potential. The compound possesses the molecular formula C₁₅H₂₀N₂O₄ with a molecular weight of 292.33 grams per mole, indicating a moderately complex organic structure with multiple functional groups and heteroatoms. The Chemical Abstracts Service registry number 959579-54-5 uniquely identifies this specific stereoisomer among related pyrrolidine derivatives.

The core structural framework consists of a five-membered pyrrolidine ring, which serves as the central scaffold for the entire molecule. This saturated heterocyclic ring contains one nitrogen atom and provides the fundamental backbone upon which other functional groups are arranged. The pyrrolidine ring exhibits considerable conformational flexibility while maintaining a defined spatial arrangement that influences the overall molecular geometry and biological activity. The ring system adopts a puckered conformation that minimizes steric strain while optimizing electronic interactions between substituents.

At the 3-position of the pyrrolidine ring, a carboxylic acid group (-COOH) is attached, introducing significant polarity and hydrogen-bonding capability to the molecule. This carboxyl functionality serves as both a recognition element for biological targets and a reactive site for further chemical modifications. The carboxylic acid group can exist in various ionization states depending on the environmental conditions, significantly affecting the compound's solubility and binding properties.

The 4-position of the pyrrolidine ring bears a pyridin-4-yl substituent, which introduces aromatic character and additional nitrogen functionality to the molecule. This pyridine ring system provides π-electron density and potential coordination sites for metal ions or hydrogen bonding interactions. The pyridine nitrogen can act as both a hydrogen bond acceptor and a coordination site, expanding the range of possible intermolecular interactions and biological activities.

| Structural Component | Chemical Formula | Molecular Weight | Functional Characteristics |

|---|---|---|---|

| Complete Molecule | C₁₅H₂₀N₂O₄ | 292.33 g/mol | Chiral, polyfunctional |

| Pyrrolidine Core | C₄H₈N | 71.12 g/mol | Saturated heterocycle |

| Pyridine Substituent | C₅H₄N | 78.11 g/mol | Aromatic heterocycle |

| tert-Butoxycarbonyl Group | C₅H₉O₃ | 117.13 g/mol | Protecting group |

| Carboxylic Acid Group | COOH | 45.02 g/mol | Polar, ionizable |

The nitrogen atom within the pyrrolidine ring is protected by a tert-butoxycarbonyl group, commonly referred to as the Boc protecting group. This bulky substituent serves multiple functions including steric protection of the nitrogen center, modulation of electronic properties, and enhancement of solubility in organic solvents. The Boc group consists of a carbamic acid derivative esterified with a tert-butyl alcohol moiety, creating a stable yet removable protecting group that can withstand various reaction conditions while remaining cleavable under specific acidic conditions.

Stereoisomerism and Spatial Arrangement

The stereochemical configuration of this compound represents a critical aspect of its molecular identity and biological activity. The compound contains two chiral centers located at the 3- and 4-positions of the pyrrolidine ring, creating the potential for four possible stereoisomers. The specific (3R,4S) configuration designates the absolute stereochemistry at these positions according to the Cahn-Ingold-Prelog priority rules, indicating that the carboxylic acid group at position 3 has R configuration while the pyridin-4-yl group at position 4 has S configuration.

The trans relationship between the substituents at positions 3 and 4 is particularly significant for the compound's three-dimensional structure and biological properties. This trans-3,4-disubstitution pattern ensures that the carboxylic acid and pyridine groups are positioned on opposite faces of the pyrrolidine ring, maximizing spatial separation and minimizing steric interactions. The trans configuration is thermodynamically favored and can be selectively synthesized through well-established cycloaddition reactions.

Research has demonstrated that stereochemistry plays a crucial role in determining biological activity for pyrrolidine-containing compounds. Studies of related 4-aryl pyrrolidines have shown that the (3R,4S) stereochemistry is often the preferred configuration for optimal biological activity. For instance, in antimalarial pyrrolidine derivatives, the (3R,4S) configuration demonstrated superior potency compared to the corresponding (3S,4R) stereoisomer, with potency differences ranging from 3-fold to more than 30-fold depending on the specific target.

The spatial arrangement of functional groups in the (3R,4S) configuration creates a unique three-dimensional pharmacophore that can interact specifically with biological targets. The carboxylic acid group and pyridine nitrogen are positioned to participate in hydrogen bonding and electrostatic interactions, while the aromatic pyridine ring can engage in π-π stacking interactions with aromatic amino acid residues in protein binding sites. The overall molecular shape resembles a "key" that can fit into specific "locks" represented by enzyme active sites or receptor binding domains.

Conformational analysis reveals that the pyrrolidine ring exhibits some degree of flexibility, with the ability to adopt different puckering conformations. However, the bulky substituents at positions 3 and 4 restrict this flexibility and favor specific conformations that minimize steric clashes. The tert-butoxycarbonyl group adds additional steric bulk that further constrains the conformational space and influences the overall molecular geometry.

Function and Reactivity of tert-Butoxycarbonyl Protecting Group

The tert-butoxycarbonyl protecting group attached to the pyrrolidine nitrogen serves multiple critical functions in the chemistry and applications of this compound. As one of the most widely used protecting groups in organic synthesis, the Boc group provides selective protection of the amino functionality while allowing modifications of other parts of the molecule. The protecting group's design incorporates both steric and electronic factors that make it particularly suitable for applications in complex synthetic sequences.

The installation of the Boc protecting group typically involves the reaction of the free amino group with di-tert-butyl dicarbonate in the presence of a base such as triethylamine or sodium hydroxide. This protection reaction proceeds through nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the reagent, followed by elimination of tert-butoxide and carbon dioxide. The reaction is generally high-yielding and can be performed under mild conditions, making it suitable for sensitive substrates.

The stability of the Boc protecting group under various reaction conditions makes it particularly valuable for multi-step synthetic sequences. The group remains intact under basic conditions, neutral aqueous conditions, and many oxidizing and reducing environments. This stability allows for the selective modification of other functional groups in the molecule without interference from the protected amine. The bulky tert-butyl group also provides steric hindrance that prevents unwanted side reactions at the nitrogen center.

| Reaction Condition | Boc Group Stability | Typical Applications |

|---|---|---|

| Basic Conditions (pH > 8) | Stable | Ester hydrolysis, oxidations |

| Neutral Conditions (pH 6-8) | Stable | Coupling reactions, substitutions |

| Mild Acidic Conditions (pH 3-6) | Stable | Mild hydrolyses |

| Strong Acidic Conditions (pH < 2) | Cleaved | Deprotection reactions |

| Oxidizing Conditions | Stable | Alcohol oxidations |

| Reducing Conditions | Stable | Carbonyl reductions |

The deprotection of the Boc group occurs readily under acidic conditions, typically using trifluoroacetic acid in dichloromethane or hydrochloric acid in organic solvents. The mechanism involves protonation of the carbonyl oxygen followed by elimination of the tert-butyl group as a stable tertiary carbocation. The resulting carbamic acid intermediate spontaneously decarboxylates to regenerate the free amine with liberation of carbon dioxide gas. This deprotection process is generally quantitative and proceeds under mild conditions that are compatible with most other functional groups.

The electronic properties of the Boc group also influence the reactivity of the protected nitrogen. The electron-withdrawing nature of the carbonyl group reduces the basicity and nucleophilicity of the nitrogen compared to the free amine. This electronic deactivation helps prevent unwanted side reactions and improves the selectivity of reactions at other sites in the molecule. The effect is particularly important in preventing over-alkylation or over-acylation reactions that might occur with unprotected amines.

Recent research has explored the base-labile properties of Boc groups in certain contexts, particularly when attached to phenolic hydroxyl groups. While traditionally considered base-stable, studies have shown that Boc groups can be cleaved under strongly basic conditions, especially when attached to electron-rich aromatic systems. This discovery has opened new possibilities for orthogonal protecting group strategies and selective deprotection protocols.

属性

IUPAC Name |

(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-pyridin-4-ylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c1-15(2,3)21-14(20)17-8-11(12(9-17)13(18)19)10-4-6-16-7-5-10/h4-7,11-12H,8-9H2,1-3H3,(H,18,19)/t11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBDFVFXHFCNQX-NEPJUHHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718506 | |

| Record name | (3R,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959579-54-5 | |

| Record name | (3R,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Starting Materials and Initial Functionalization

The synthesis typically begins with glycine ethyl ester or a related amino acid ester as the starting material. The amino group is protected using tert-butoxycarbonyl (Boc) to prevent side reactions during subsequent steps.

- Step 1: Boc Protection

- Glycine ethyl ester is reacted with di-tert-butyl dicarbonate (Boc2O) under basic conditions to afford Boc-protected glycine ethyl ester.

Formation of Key Intermediate via Nucleophilic Substitution and Ring Closure

Step 2: Nucleophilic Substitution

- The Boc-protected amino ester undergoes nucleophilic substitution with a halogenated reagent (e.g., bromopyridine derivative) in the presence of a base such as triethylamine.

Step 3: Ring Closure

- The intermediate from Step 2 reacts with ethyl acrylate and lithium tert-butoxide to induce cyclization, forming the pyrrolidine ring with trans-3,4-disubstitution.

Installation of the Pyridin-4-yl Group via Coupling Reaction

- Step 4: Palladium-Catalyzed Coupling

- The halogenated pyrrolidine intermediate undergoes Suzuki or related coupling reactions with a vinyl boron pyridine complex.

- Catalysts such as palladium acetate and bases like potassium carbonate are used under nitrogen atmosphere to install the pyridin-4-yl substituent at the 4-position of the pyrrolidine ring.

Catalytic Hydrogenation and Hydrolysis

Step 5: Catalytic Hydrogenation

- The coupled product is subjected to catalytic hydrogenation using ruthenium-based catalysts and triethylamine to reduce double bonds and finalize the stereochemistry.

Step 6: Hydrolysis and Deprotection

- The ester group is hydrolyzed under basic conditions (e.g., sodium hydroxide solution).

- The Boc protective group is removed by acidification, typically with dilute hydrochloric acid.

- The product is extracted and purified to yield (3R,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid with high purity and chiral integrity.

Reaction Conditions and Yields

| Step | Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Boc Protection | Boc2O, base (e.g., triethylamine), room temperature | High | Protects amino group |

| 2 | Nucleophilic Substitution | Halogenated reagent, triethylamine, dichloromethane, 0°C to RT | Moderate | Forms substituted amino ester |

| 3 | Ring Closure | Ethyl acrylate, lithium tert-butoxide, closed system | Moderate | Stereoselective pyrrolidine ring formation |

| 4 | Coupling Reaction | Vinyl boron pyridine complex, Pd(OAc)2, K2CO3, N2 atmosphere | High | Introduces pyridin-4-yl substituent |

| 5 | Catalytic Hydrogenation | Ru(II) catalyst, triethylamine, hydrogen atmosphere | High | Saturation and stereochemical control |

| 6 | Hydrolysis & Deprotection | NaOH (10%), dilute HCl, extraction with ethyl acetate | 77% | Final product isolation and purification |

Note: The overall yield and purity are optimized by controlling reaction times, temperatures, and reagent stoichiometry. The final product typically achieves >99% purity and chiral purity as confirmed by HPLC analysis.

Stereochemical Considerations

The preparation method ensures the trans-3,4-disubstitution pattern on the pyrrolidine ring, critical for the (3R,4S) stereochemistry. This is achieved through:

- Use of chiral starting materials or chiral catalysts where applicable

- Stereoselective ring closure reactions

- Careful control of hydrogenation conditions to avoid racemization

NMR and mass spectrometry confirm the stereochemical integrity and molecular structure of the final compound.

Summary of Key Research Findings

- The method described provides a robust synthetic route with simple, commercially available starting materials.

- The synthetic route features mild reaction conditions and straightforward purification steps.

- The final product exhibits high chemical and chiral purity (>99%).

- The method is scalable and cost-effective for potential pharmaceutical applications.

- The presence of the Boc protective group facilitates handling and purification during synthesis.

- The palladium-catalyzed coupling step is crucial for installing the pyridin-4-yl group with high regio- and stereoselectivity.

化学反应分析

Types of Reactions

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The pyridinyl group can participate in nucleophilic substitution reactions, often using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles in the presence of a base or catalyst.

Major Products Formed

Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.

Reduction: Formation of reduced derivatives such as alcohols or amines.

Substitution: Formation of substituted pyrrolidine derivatives with various functional groups.

科学研究应用

Synthesis of Bioactive Molecules

Boc-pyrrolidine serves as a versatile building block in the synthesis of various bioactive molecules. Its ability to introduce chirality into synthetic pathways makes it particularly valuable in the development of enantiomerically pure compounds. Researchers have utilized Boc-pyrrolidine in the synthesis of:

- Antiviral agents

- Anticancer drugs

- Neurological therapeutics

Peptide Synthesis

The compound is frequently employed in peptide synthesis due to its protective group properties. The tert-butoxycarbonyl (Boc) group is commonly used to protect amines during the synthesis process, allowing for selective reactions without interfering with other functional groups. This application is critical in developing peptide-based drugs and vaccines.

Drug Development

In drug development, Boc-pyrrolidine has been used as a scaffold for designing novel pharmacophores. Its structural characteristics allow for modifications that can enhance biological activity and selectivity towards specific targets, such as enzymes or receptors involved in disease pathways.

Case Study 1: Synthesis of Antiviral Compounds

A study demonstrated the use of Boc-pyrrolidine in synthesizing a series of antiviral agents targeting RNA viruses. The researchers modified the pyrrolidine ring to enhance binding affinity and selectivity, leading to promising candidates that exhibited significant antiviral activity in vitro.

Case Study 2: Development of Neurological Therapeutics

Another research project focused on using Boc-pyrrolidine derivatives to develop compounds aimed at treating neurodegenerative diseases. The derivatives showed improved neuroprotective effects and were evaluated for their potential in clinical applications.

Comparative Data Table

| Application Area | Description | Example Compounds |

|---|---|---|

| Bioactive Molecule Synthesis | Used as a key intermediate for synthesizing various bioactive molecules | Antiviral agents, anticancer drugs |

| Peptide Synthesis | Functions as a protective group for amines | Peptide-based drugs |

| Drug Development | Serves as a scaffold for novel pharmacophores | Neurological therapeutics |

作用机制

The mechanism of action of (3R,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The pyridinyl group can engage in π-π interactions with aromatic residues in proteins, while the Boc group provides steric protection. The carboxylic acid group can form hydrogen bonds with active site residues, facilitating binding and activity.

相似化合物的比较

Structural Variations and Functional Groups

The target compound is compared to analogs with modifications in protective groups, aryl substituents, and stereochemistry. Key examples include:

Key Observations :

- Boc Protection : Compounds with Boc (e.g., target, ) generally exhibit higher synthetic yields and purity compared to methyl-protected analogs .

- Aryl Substituents: Pyridinyl (target) and cyanophenyl () groups introduce nitrogen atoms, enhancing solubility and binding specificity. Halogenated derivatives () are preferred for cross-coupling reactions.

Physicochemical Properties

生物活性

Introduction

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative notable for its potential biological activities and applications in medicinal chemistry. This compound features a pyrrolidine core with a pyridine ring and a tert-butoxycarbonyl protecting group, which enhance its interaction with biological macromolecules. This article reviews its biological activity, summarizing key research findings, case studies, and potential applications.

- Molecular Formula : C₁₅H₂₀N₂O₄

- Molecular Weight : 292.33 g/mol

- CAS Number : 1255935-12-6

- Purity : 98%+

Antiviral Properties

Research indicates that compounds similar to this compound exhibit significant antiviral activity. For instance, derivatives containing β-amino acid moieties have been shown to possess antiviral properties against various viruses, including:

- Tobacco Mosaic Virus (TMV) : Compounds derived from this structural class demonstrated higher antiviral activities compared to standard treatments, with notable protection and inactivation rates observed in vivo .

Antibacterial and Anti-inflammatory Effects

Beyond antiviral activity, related compounds have exhibited antibacterial and anti-inflammatory properties. For example:

- Neuraminidase Inhibition : Certain derivatives have been identified as effective neuraminidase inhibitors, suggesting potential applications in treating influenza and other viral infections .

The biological activities of this compound are thought to arise from its ability to interact with specific biological targets:

- Binding Affinity : The compound's stereochemistry and functional groups facilitate binding to viral proteins or enzymes.

- Cellular Uptake : The pyridine ring enhances solubility and cellular uptake, increasing the compound's efficacy.

Study on Antiviral Efficacy

A recent study evaluated the antiviral efficacy of several pyrrolidine derivatives against TMV. The results indicated that this compound exhibited a curative activity of 56.8% at a concentration of 500 μg/mL, demonstrating its potential as a lead compound for further development .

Comparative Analysis

A comparative analysis of structurally similar compounds reveals the unique aspects of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Methylpyridine | Contains a methyl group on the pyridine ring | Simpler structure; less complex interactions |

| 5-Hydroxypyrrolidinone | Hydroxylated pyrrolidine derivative | Exhibits different solubility properties |

| Pyrrolidinecarboxylic Acid | Similar carboxylic acid functionality | Lacks the pyridine ring; different biological activities |

The dual functional groups of this compound enhance its potential for diverse biological interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。